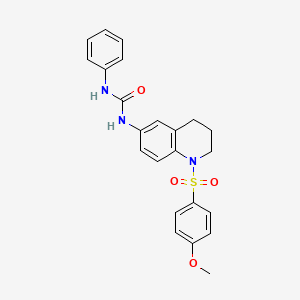

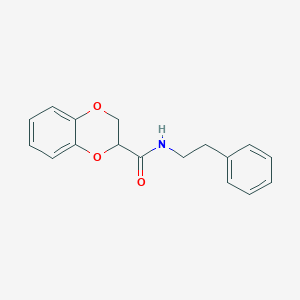

1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a sulfonyl group, a tetrahydroquinoline group, and a phenylurea group. These functional groups could potentially confer a variety of chemical and biological properties to the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the tetrahydroquinoline group could potentially be synthesized via a Povarov reaction, which is a type of multi-component reaction involving an aniline, an aldehyde, and an activated alkene . The sulfonyl group could be introduced via a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroquinoline group, for instance, is a type of heterocyclic compound that contains a nitrogen atom . The sulfonyl group is a sulfur-containing functional group that is often involved in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the sulfonyl group could potentially undergo reactions such as reduction or elimination . The tetrahydroquinoline group could potentially undergo reactions such as oxidation or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the sulfonyl group could potentially increase the compound’s polarity and solubility in water . The presence of the tetrahydroquinoline group could potentially confer aromatic properties .Scientific Research Applications

Asymmetric Synthesis

A novel asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines was developed, which included the use of a compound structurally similar to 1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea. This process involved diastereoselective addition and yielded enantiomerically pure dihydroisoquinolines, indicating potential applications in asymmetric synthesis (Wünsch & Nerdinger, 1999).

Chemical Synthesis and Modification

A study described the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid derivatives, which shares a structural similarity with the queried compound. This indicates its potential use in creating complex organic structures and intermediates in organic chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Analytical Chemistry Applications

In analytical chemistry, a highly sensitive method for analyzing similar tetrahydroisoquinolines (TIQs) was developed, using fluorescent labeling. This suggests potential use of the compound in analytical methods, specifically in fluorescence-based detection techniques (Inoue, Matsubara, & Tsuruta, 2008).

Anticancer Research

A study on 1,4‐Naphthoquinone derivatives, which are structurally related to the queried compound, demonstrated significant cytotoxic activity against cancer cell lines. This suggests potential exploration of similar compounds in anticancer drug development (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

Synthesis of Complex Organic Structures

Research on compounds structurally similar to the query indicated their use in the synthesis of complex organic structures, such as derivatives of quinazoline. These compounds showed potential as diuretic and antihypertensive agents, highlighting the versatility of these structures in medicinal chemistry (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).

Development of Histone Deacetylase Inhibitors

A series of compounds, including one structurally similar to the queried compound, were developed as potent histone deacetylase (HDAC) inhibitors, indicating potential applications in cancer therapy, specifically in prostate cancer (Liu et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is Stromelysin-1 , a human protein . Stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

It is known to interact with its target, stromelysin-1 . The interaction between the compound and Stromelysin-1 could lead to changes in the protein’s function, potentially influencing various biological processes.

Biochemical Pathways

Given its interaction with stromelysin-1, it may influence pathways related to extracellular matrix breakdown and tissue remodeling .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it may influence cellular processes related to tissue remodeling and disease processes such as arthritis and metastasis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-30-20-10-12-21(13-11-20)31(28,29)26-15-5-6-17-16-19(9-14-22(17)26)25-23(27)24-18-7-3-2-4-8-18/h2-4,7-14,16H,5-6,15H2,1H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIMATQVMLPBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-Benzyl 4-amino-5-(5'-chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B2505268.png)

![4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2505270.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2505276.png)

![[2-(Propan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B2505277.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2505280.png)

![6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile](/img/structure/B2505285.png)

![6-chloro-N-[3-(3-methylpiperidin-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2505287.png)

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)